1-Bromo-4-iodobenzene-13C6
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Overview
Description
1-Bromo-4-iodobenzene-13C6 is a compound that belongs to the class of haloaryl compounds. It is a labeled version of 1-Bromo-4-iodobenzene, where the benzene ring is substituted with carbon-13 isotopes. This compound is of significant interest in both academic and industrial research due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
1-Bromo-4-iodobenzene-13C6 is a derivative of benzene, a six-membered ring of carbon atoms with alternating double bonds . The compound contains two halogens, bromine and iodine, which are both highly reactive . The primary targets of this compound are organic molecules that can undergo coupling reactions with the bromine and iodine atoms .
Mode of Action
The iodine end of this compound is more reactive than the bromine end in the Sonogashira coupling . This allows the iodine end to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted . This selective coupling is achieved by running the reaction at room temperature .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Sonogashira coupling . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzene and terminal alkynes .
Pharmacokinetics
As a stable isotope-labeled compound, this compound is often used as a tracer for quantitation during the drug development process . The incorporation of stable heavy isotopes of carbon into drug molecules can affect their pharmacokinetic and metabolic profiles .
Result of Action
The result of the action of this compound is the formation of new organic compounds through coupling reactions . For example, two equivalents of this compound can couple to trimethylsilylacetylene in a room temperature symmetrical Sonogashira coupling to form bis(4-bromophenyl)acetylene .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The selective coupling of the iodine end is achieved by running the reaction at room temperature . Additionally, the presence of a terminal acetylene is necessary for the Sonogashira coupling to occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodobenzene-13C6 can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt. This intermediate is then treated with potassium iodide to yield 1-Bromo-4-iodobenzene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-iodobenzene-13C6 undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine end of the molecule is more reactive and can be selectively coupled to a terminal acetylene in Sonogashira coupling reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products:
Sonogashira Coupling Products: Bis(4-bromophenyl)acetylene is a major product when this compound is coupled with trimethylsilylacetylene.
Scientific Research Applications
1-Bromo-4-iodobenzene-13C6 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and polymers.
Biology: The compound is used in labeling studies to trace the metabolic pathways of drugs and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: The non-labeled version of the compound, used in similar applications but without the benefits of carbon-13 labeling.
1,4-Dibromobenzene: Another haloaryl compound with two bromine substituents, used in different types of coupling reactions.
1-Chloro-4-iodobenzene: A compound with similar reactivity but different halogen substituents, offering unique reactivity profiles.
Uniqueness: 1-Bromo-4-iodobenzene-13C6 is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracing and studying chemical and biological processes. This makes it particularly valuable in research applications where detailed tracking of molecular pathways is required .
Properties
IUPAC Name |
1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUXODGPMAHRL-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.86 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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